molecular formula C27H24NO2+ B13343651 1-(2-Acetoxyethyl)-2,4,6-triphenylpyridin-1-ium

1-(2-Acetoxyethyl)-2,4,6-triphenylpyridin-1-ium

Cat. No.: B13343651
M. Wt: 394.5 g/mol
InChI Key: HLUAZEGAGONKFG-UHFFFAOYSA-N
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Description

1-(2-Acetoxyethyl)-2,4,6-triphenylpyridin-1-ium is a complex organic compound characterized by its unique structure, which includes a pyridinium core substituted with three phenyl groups and an acetoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Acetoxyethyl)-2,4,6-triphenylpyridin-1-ium typically involves the following steps:

    Formation of the Pyridinium Core: The pyridinium core can be synthesized through a condensation reaction involving a suitable pyridine derivative and a phenyl-substituted reagent under acidic conditions.

    Introduction of the Acetoxyethyl Group: The acetoxyethyl side chain is introduced via an alkylation reaction. This involves reacting the pyridinium core with an acetoxyethyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Acetoxyethyl)-2,4,6-triphenylpyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetoxyethyl group, where nucleophiles such as amines or thiols replace the acetoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced pyridinium derivatives.

    Substitution: Formation of substituted pyridinium compounds with various functional groups.

Scientific Research Applications

1-(2-Acetoxyethyl)-2,4,6-triphenylpyridin-1-ium has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Acetoxyethyl)-2,4,6-triphenylpyridin-1-ium involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (2-Acetoxyethyl)trimethylammonium: Similar in structure but with a trimethylammonium group instead of the pyridinium core.

    Thiazoles: Compounds with a thiazole ring that exhibit diverse biological activities.

Uniqueness

1-(2-Acetoxyethyl)-2,4,6-triphenylpyridin-1-ium is unique due to its specific combination of a pyridinium core with three phenyl groups and an acetoxyethyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C27H24NO2+

Molecular Weight

394.5 g/mol

IUPAC Name

2-(2,4,6-triphenylpyridin-1-ium-1-yl)ethyl acetate

InChI

InChI=1S/C27H24NO2/c1-21(29)30-18-17-28-26(23-13-7-3-8-14-23)19-25(22-11-5-2-6-12-22)20-27(28)24-15-9-4-10-16-24/h2-16,19-20H,17-18H2,1H3/q+1

InChI Key

HLUAZEGAGONKFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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